![molecular formula C9H14N2O B2697072 4-(Tert-butoxy)pyridin-2-amine CAS No. 1446416-40-5](/img/structure/B2697072.png)
4-(Tert-butoxy)pyridin-2-amine
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Overview
Description
“4-(Tert-butoxy)pyridin-2-amine” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(Tert-butoxy)pyridin-2-amine” consists of a pyridine ring with a tert-butoxy group attached to the 4-position and an amine group attached to the 2-position . The molecular weight of this compound is approximately 150.221 Da .Chemical Reactions Analysis
While specific chemical reactions involving “4-(Tert-butoxy)pyridin-2-amine” are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with aliphatic amines photocatalyzed by certain iridium complexes .Scientific Research Applications
Chemical Synthesis
“4-(Tert-butoxy)pyridin-2-amine” is used in the chemical synthesis of various compounds. It is a key reagent in the synthesis of new α-aminoamidines starting from aminonitriles .
Synthesis of Imidazole Derivatives
This compound is used in the synthesis of imidazole derivatives. For example, protected N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-methanesulfonamide was obtained by heating “4-(Tert-butoxy)pyridin-2-amine” with 1-chloropropan-2-one .
Synthesis of Pyrimidine Derivatives
“4-(Tert-butoxy)pyridin-2-amine” is also used in the synthesis of pyrimidine derivatives. An example of this is the synthesis of tert-Butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate .
Synthesis of α-Aminoamidines
A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed, where “4-(Tert-butoxy)pyridin-2-amine” plays a crucial role .
Synthesis of Heterocyclic Compounds
Amidines, which can be derived from “4-(Tert-butoxy)pyridin-2-amine”, are known reagents in some synthetic methods for obtaining heterocyclic compounds .
Use in Cycloaddition Processes
Amidines, derived from “4-(Tert-butoxy)pyridin-2-amine”, are used as suitable reagents in numerous cycloaddition processes .
Mechanism of Action
Target of Action
albicans .
Mode of Action
It is believed to interact with its targets, potentially leading to changes in their function
Biochemical Pathways
It is known that the compound can be used as a reagent in the synthesis of different heterocyclic systems . This suggests that it may influence various biochemical pathways, depending on the context of its use.
Pharmacokinetics
It is a relatively stable compound with a molecular weight of 16622 , which may influence its bioavailability.
Result of Action
It is used as a reagent in the synthesis of different heterocyclic systems , suggesting that it may have diverse effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 4-(Tert-butoxy)pyridin-2-amine can be influenced by various environmental factors. For instance, its storage temperature is room temperature , indicating that it is stable under normal conditions.
Future Directions
The future directions for research on “4-(Tert-butoxy)pyridin-2-amine” and similar compounds could involve exploring their potential applications in various fields. For instance, there is ongoing research into the use of pyrimidine-based compounds in the treatment of inflammation . Additionally, new methods for the synthesis of pyridine derivatives are being developed, which could potentially be applied to the synthesis of "4-(Tert-butoxy)pyridin-2-amine" .
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHQTFHHDCHUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)pyridin-2-amine | |
CAS RN |
1446416-40-5 |
Source
|
Record name | 4-(tert-butoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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